Mitochondrial Complex I Inhibition: Class-Level Potency Advantage of Bis-THF Scaffolds
4-Deoxygigantecin, as a member of the nonadjacent bis-THF acetogenin subclass, exhibits a distinct subcellular potency profile compared to simpler mono-THF analogs. A foundational SAR study using a rat liver mitochondrial oxygen uptake assay established that bis-nonadjacent THF ring compounds, as a group, are approximately ten times more active than mono-THF acetogenins [1]. The IC50 values for the twenty acetogenins tested ranged from 15 to 800 nM/mg protein, with the bis-THF subclasses clustering at the more potent end of this spectrum [1]. This data provides a quantitative framework for understanding why procurement of a bis-THF scaffold like 4-deoxygigantecin is necessary for applications demanding high mitochondrial complex I inhibition.
| Evidence Dimension | Mitochondrial Complex I Inhibition |
|---|---|
| Target Compound Data | Class: bis-nonadjacent THF acetogenins (IC50 range: 15-800 nM/mg protein) [1] |
| Comparator Or Baseline | Class: mono-THF acetogenins |
| Quantified Difference | Bis-nonadjacent THF ring compounds are ~10 times more active than mono-THF acetogenins [1] |
| Conditions | Inhibition of oxygen consumption by rat liver mitochondria; IC50 values reported in nM/mg protein [1] |
Why This Matters
This class-level potency differential confirms that simpler mono-THF acetogenins are not suitable substitutes for projects requiring the higher activity profile characteristic of the bis-THF subclasses.
- [1] Landolt, J. L., Ahammadsahib, K. I., Hollingworth, R. M., Barr, R., Crane, F. L., Buerck, N. L., McCabe, G. P., & McLaughlin, J. L. (1995). Determination of structure-activity relationships of Annonaceous acetogenins by inhibition of oxygen uptake in rat liver mitochondria. Chemico-Biological Interactions, 98(1), 1–13. View Source
